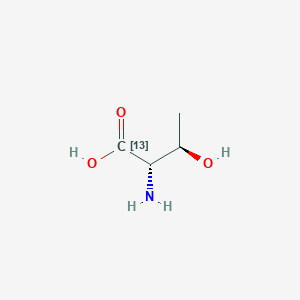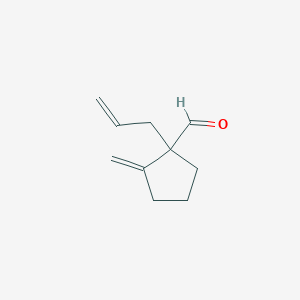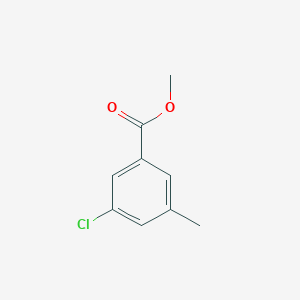
Methyl 3-chloro-5-methylbenzoate
Vue d'ensemble
Description
Methyl 3-chloro-5-methylbenzoate is a chemical compound that is part of a broader class of substances known for their aromatic structures and potential for various chemical applications. While the specific compound is not directly studied in the provided papers, related compounds and their derivatives have been synthesized and analyzed, offering insights into the chemical behavior and properties that could be extrapolated to methyl 3-chloro-5-methylbenzoate.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorinated benzoic acids or their derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, the synthesis of chloro(4-methylpent-3-en-1-ynyl)carbene is carried out through photolysis of a chlorinated pyrazole derivative . These methods suggest that the synthesis of methyl 3-chloro-5-methylbenzoate could potentially be performed through similar reactions involving chlorinated precursors and appropriate reagents under controlled conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 3-chloro-5-methylbenzoate has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal that the compounds often crystallize in the monoclinic crystal system and exhibit various types of intermolecular interactions, such as hydrogen bonding. The presence of chloro and methyl groups on the benzene ring can influence the molecular geometry and electronic distribution within the molecule, which can be further analyzed using computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
The reactivity of chlorinated benzoates can be quite diverse. For example, chloro(4-methylpent-3-en-1-ynyl)carbene undergoes phototransformations leading to the formation of isomeric dienes . The presence of a chloro substituent can facilitate reactions such as nucleophilic aromatic substitution or can act as a leaving group in certain conditions. The chemical behavior of methyl 3-chloro-5-methylbenzoate would likely be influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group, affecting its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoates are characterized by their melting points, solubility, and mesomorphic behavior . The introduction of substituents like chloro and methyl groups can alter these properties significantly. For instance, the presence of intermolecular hydrogen bonding can affect the melting point and solubility of the compound . The electronic properties, such as the HOMO-LUMO gap, can be indicative of the compound's chemical stability and reactivity, which can be analyzed through NBO analysis and other quantum chemical investigations .
Applications De Recherche Scientifique
Organic Synthesis
Synthesis of Chloranthraniliprole : Methyl 3-chloro-5-methylbenzoate derivatives are used in the synthesis of Chloranthraniliprole, a pesticide. The process involves hydrogenation, chlorination, and amination reactions, demonstrating its utility in complex organic syntheses (Zheng Jian-hong, 2012).
Crystal Structure Studies : Studies on the crystal structures of chloro and methylortho-benzoic acids, including derivatives of Methyl 3-chloro-5-methylbenzoate, help in understanding the packing and hydrogen bonding in these compounds. This knowledge is crucial for designing new materials and drugs (M. Polito et al., 2008).
Green Synthesis Processes : Research on environmentally friendly synthesis processes, like the nitration of methyl 3-methylbenzoate (related to Methyl 3-chloro-5-methylbenzoate) for producing 5-methyl-2-nitrobenzoic acid, showcases the application of these compounds in developing sustainable chemical processes (Wen-yi Mei et al., 2018).
Microbiology
Biodegradation Studies : Methyl 3-chloro-5-methylbenzoate derivatives are studied for their biodegradation pathways. For instance, Pseudomonas cepacia MB2 can metabolize 3-chloro-2-methylbenzoate through the meta fission pathway, highlighting the ecological importance of these compounds (F. K. Higson & D. Focht, 1992).
Cometabolism Research : Studies on the cometabolism of methylbenzoates and chlorobenzoates by bacterial strains enhance our understanding of microbial degradation of complex organic compounds, which is crucial for environmental bioremediation (K. Taeger, H. Knackmuss, & E. Schmidt, 1988).
Materials Science
Crystal Structure and Binding Properties : Research into the crystal structure and cation-binding properties of compounds derived from Methyl 3-chloro-5-methylbenzoate, such as in the study of phthalide-fused indoline derivatives, contributes to the development of new materials with potential applications in sensors and catalysis (S. Wong et al., 2018).
Cytotoxic Properties : Studies on the cytotoxic properties of silver(I) complexes derived from Methyl 3-chloro-5-methylbenzoate, like the (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I), contribute to the exploration of new therapeutic agents (Nong Wang & Qi Shi, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-chloro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVTYTACXUBFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599927 | |
| Record name | Methyl 3-chloro-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-5-methylbenzoate | |
CAS RN |
153203-53-3 | |
| Record name | Methyl 3-chloro-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

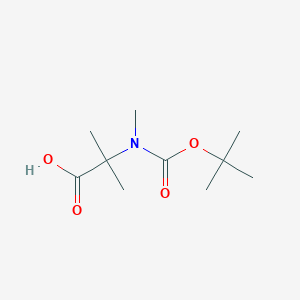

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)


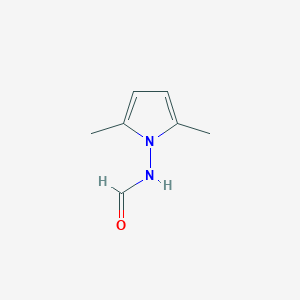
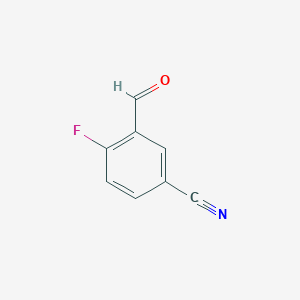

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
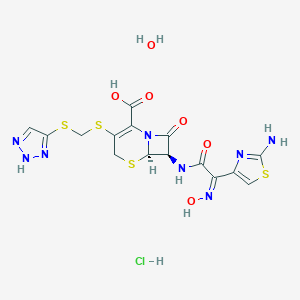
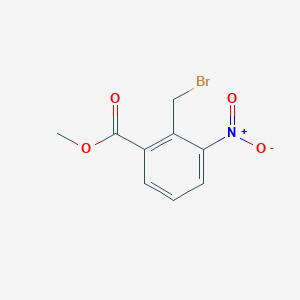
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
